For allergic rhinitis models requiring a clinically validated H3 antagonist, generic H3 blockers often lack indication-specific proof. PF-03654764 is the only H3 antagonist evaluated in a Phase II RCT as add-on to fexofenadine, providing direct translational relevance. Key advantages:
- Ki = 1.2 nM (human H3); >1,000-fold selectivity over H1, H2, H4.
- HLM t₁/₂ = 120 min; oral Cmax = 8,057 ng/mL (rat) - ideal for sustained PK/PD.
- Distinct N-isobutyl cyclobutanecarboxamide scaffold for SAR vs. N-ethyl analogs.
Molecular FormulaC20H28F2N2O
Molecular Weight350.4 g/mol
CAS No.935840-35-0
Cat. No.B1256340
⚠ Attention: For research use only. Not for human or veterinary use.
PF-03654764 (CAS: 935840-35-0) is a synthetic small-molecule antagonist of the histamine H3 receptor [1]. It was developed by Pfizer and advanced to Phase II clinical evaluation for allergic rhinitis [2]. The compound belongs to the cyclobutanecarboxamide chemical series and is structurally characterized by a trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide scaffold [1]. As a highly selective H3 antagonist, PF-03654764 is orally bioactive and has been investigated as an add-on therapy to H1 antihistamines (fexofenadine) for improving nasal congestion in allergic rhinitis [2].
Selective histamine H3 receptor antagonism research tool
Orally bioactive compound for in vivo pathway studies
Evaluated in Phase II allergic rhinitis trial context
[1] Wager TT, et al. Discovery of two clinical histamine H3 receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). J Med Chem. 2011;54(21):7602-20. View Source
[2] North ML, et al. Add-on histamine receptor-3 antagonist for allergic rhinitis: a double blind randomized crossover trial using the environmental exposure unit. Allergy Asthma Clin Immunol. 2014;10(1):33. View Source
Histamine H3 receptor antagonists exhibit substantial variation in pharmacokinetic (PK) parameters, species-specific binding affinities, and microsomal stability profiles that preclude simple interchange [1]. Within the cyclobutanecarboxamide series alone, PF-03654746 and PF-03654764 differ in their N-alkyl substitution, which alters their human liver microsome (HLM) half-lives, clearance rates, and in vivo exposure (Cmax and AUC) across species [1]. Broader in-class comparisons reveal that compounds such as GSK189254 and Pitolisant have subnanomolar Ki values [2], while JNJ-39220675 exhibits similar human H3 affinity (Ki = 1.4 nM) but diverges in brain penetration and therapeutic indication (alcohol use disorder) [3]. Additionally, H3 antagonists display marked species selectivity; PF-03654764 shows approximately 6.6-fold higher affinity for human versus rat H3 (Ki = 1.2 nM vs 7.9 nM), a differential that impacts preclinical-to-clinical translation and experimental design . These multidimensional distinctions mandate compound-specific procurement decisions based on the intended assay system, species model, and research objective.
H3 antagonist class affinity varies; Ki values may shift target occupancy and model outcomes
Species-dependent H3 affinity (human vs. rat) may affect translational dose extrapolation
[1] Wager TT, et al. Discovery of two clinical histamine H3 receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). J Med Chem. 2011;54(21):7602-20. View Source
[2] Medhurst AD, et al. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. J Pharmacol Exp Ther. 2007;321(3):1032-45. View Source
[3] Galici R, et al. JNJ-39220675, a novel selective histamine H3 receptor antagonist, reduces the abuse-related effects of alcohol in rats. Psychopharmacology. 2011;214(4):829-41. View Source
PF-03654764 Evidence: Binding, PK & Exposure
Human H3 Binding Affinity vs. Other Antagonists
PF-03654764 exhibits a human H3 Ki of 1.2 nM in whole cell assays, placing it among high-affinity H3 antagonists but distinct from subnanomolar binders such as Pitolisant (Ki = 0.16 nM) and GSK189254 (Ki = 0.13–0.2 nM). Its affinity is comparable to JNJ-39220675 (Ki = 1.4 nM) .
Human H3 AffinityCross-study comparable
Ki 1.2 nM vs Pitolisant 0.16 nM, GSK189254 0.13 nM, JNJ-39220675 1.4 nM
Supports receptor occupancy assay context with moderate target affinity
Potency differences may influence assay sensitivity
Pitolisant: Ki = 0.16 nM; GSK189254: Ki = 0.13 nM; JNJ-39220675: Ki = 1.4 nM
Quantified Difference
PF-03654764 is 7.5-fold less potent than Pitolisant, 9.2-fold less potent than GSK189254, and 1.2-fold more potent than JNJ-39220675
Conditions
Recombinant human H3 receptor expressed in HEK-293 cells / whole cell binding assays
Why This Matters
The 1.2 nM Ki establishes PF-03654764 as a high-affinity H3 antagonist suitable for robust receptor occupancy studies without the extreme potency (and potential assay sensitivity limitations) of subnanomolar compounds.
PF-03654764 displays a human liver microsome (HLM) half-life (T₁/₂) of 120 minutes and an HLM intrinsic clearance (CLₕ) of <5 mL/min·kg. These in vitro parameters indicate high metabolic stability and predict favorable oral bioavailability [1].
HLM StabilityReported
T½ 120 min; CL int < 5 mL/min·kg
Sustained metabolic stability supports oral dosing study design
Exceeds typical high-clearance threshold
Drug metabolismPharmacokineticsMicrosomal stability
Evidence Dimension
Human liver microsome metabolic stability
Target Compound Data
HLM T₁/₂ = 120 min; HLM CLₕ < 5 mL/min·kg
Comparator Or Baseline
Baseline: typical lead-like HLM T₁/₂ < 30 min indicates high clearance risk
Quantified Difference
T₁/₂ exceeds typical high-clearance threshold by >4-fold
Conditions
Human liver microsome incubation assay
Why This Matters
The 120-minute HLM half-life supports the compound's suitability for in vivo oral dosing studies and reduces the need for frequent re-dosing in chronic preclinical models.
Drug metabolismPharmacokineticsMicrosomal stability
[1] Wager TT, et al. Discovery of two clinical histamine H3 receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). J Med Chem. 2011;54(21):7602-20. View Source
Oral Exposure in Rat and Dog Models
In Sprague-Dawley rats, oral administration of PF-03654764 (10 mL/kg for 14 days) yields a Cmax of 8,057 ng/mL and an AUC₀₋₂₄ of 67,400 ng·h/mL. In beagle dogs (1 mL/kg for 7 days), Cmax is 6,302 ng/mL and AUC₀₋₂₄ is 18,175 ng·h/mL [1].
The high and sustained systemic exposure in both rodent and non-rodent species confirms robust oral absorption and supports the compound's utility in chronic in vivo efficacy models.
Preclinical pharmacokineticsOral bioavailabilityIn vivo exposure
[1] Wager TT, et al. Discovery of two clinical histamine H3 receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). J Med Chem. 2011;54(21):7602-20. View Source
Therapeutic Indication vs. PF-03654746
PF-03654764 was evaluated in a Phase II randomized controlled trial for allergic rhinitis as an add-on to fexofenadine [1]. In contrast, its structural analog PF-03654746 advanced to Phase II for excessive daytime sleepiness associated with narcolepsy and Tourette syndrome, with additional Phase I evaluation in schizophrenia and Alzheimer's disease [2]. Both compounds are discontinued [1] [2].
Clinical Indication vs AnalogReported
Allergic rhinitis (Phase II, discontinued) vs. narcolepsy/Tourette syndrome for structural analog PF-03654746 (discontinued)
Divergent disease-model context highlights structural sensitivity of indication
Both compounds discontinued; model selection must align with trial history
PF-03654764 was exclusively developed for allergic rhinitis; PF-03654746 targeted CNS and sleep disorders
Conditions
ClinicalTrials.gov registry and published trial reports
Why This Matters
The divergent clinical indications between these closely related analogs demonstrate that even minor structural modifications can redirect therapeutic application. Researchers selecting between them must align with the intended disease model and available clinical validation data.
[1] North ML, et al. Add-on histamine receptor-3 antagonist for allergic rhinitis: a double blind randomized crossover trial using the environmental exposure unit. Allergy Asthma Clin Immunol. 2014;10(1):33. View Source
PF-03654764 shows a human H3 Ki of 1.2 nM versus a rat H3 Ki of 7.9 nM, representing a 6.6-fold selectivity for the human receptor . This species differential is consistent across multiple assay formats, with pKi values of 8.98 (human) vs 8.10 (rat) in whole cell assays and 8.84 vs 7.73 in HEK-293 cells .
Species SelectivityCross-study comparable
Human Ki 1.2 nM vs. Rat Ki 7.9 nM (6.6× difference)
Species affinity difference may impact translational dose extrapolation
Requires species-specific model calibration
Species selectivityTranslational pharmacologyH3 receptor
Evidence Dimension
Species-dependent binding affinity
Target Compound Data
Human H3 Ki = 1.2 nM; Rat H3 Ki = 7.9 nM
Comparator Or Baseline
Human H3 Ki = 1.2 nM (baseline)
Quantified Difference
6.6-fold higher affinity for human H3 receptor
Conditions
Whole cell binding assay
Why This Matters
The pronounced species difference in affinity necessitates careful dose extrapolation from rodent models to human studies. Researchers must account for this 6.6-fold potency differential when designing preclinical efficacy experiments or interpreting translational pharmacology data.
Species selectivityTranslational pharmacologyH3 receptor
PF-03654764: Optimal Research Applications
Allergic Rhinitis: H1/H3 Dual Pathway Research
PF-03654764 is the preferred H3 antagonist for allergic rhinitis models, having been specifically evaluated in a Phase II randomized controlled trial as an add-on to the H1 antagonist fexofenadine [1]. Unlike CNS-targeted H3 antagonists such as PF-03654746 or Pitolisant, PF-03654764 was developed exclusively for allergic rhinitis, providing direct clinical validation in this indication [1] [2].
PK and Metabolic Stability Studies
With an HLM half-life of 120 minutes, an HLM clearance below 5 mL/min·kg, and robust oral exposure in both rat (Cmax = 8,057 ng/mL) and dog (Cmax = 6,302 ng/mL), PF-03654764 is well-suited for in vivo PK/PD studies requiring sustained systemic concentrations [3]. Its favorable stability profile reduces the confounding effects of rapid metabolic clearance in chronic dosing regimens.
Selective H3 Binding Studies
PF-03654764 exhibits >1,000-fold selectivity for the H3 receptor over H1, H2, and H4 subtypes (IC₅₀ > 10 μM against non-H3 GPCRs) [4]. This high selectivity ensures that observed pharmacological effects can be confidently attributed to H3 antagonism, making the compound an ideal tool for mechanistic studies of H3 receptor function in vitro and in vivo.
H3 Antagonist SAR Profiling
The cyclobutanecarboxamide series, including PF-03654764 and PF-03654746, offers a unique platform for SAR investigations. The structural divergence at the N-alkyl position—N-isobutyl in PF-03654764 versus N-ethyl in PF-03654746—produces distinct pharmacokinetic and pharmacodynamic profiles that can be exploited to dissect the relationship between chemical structure and in vivo performance [3].
Application
Selection Property
Validation Focus
Allergic rhinitis pathway model studies
H3/H1 add-on interaction context
Nasal congestion endpoint models
Oral exposure and metabolic stability research
Reported HLM stability and oral bioavailability profile
Sustained systemic exposure in rodent/non-rodent models
Selective H3 receptor binding research
High selectivity over H1/H2/H4 subtypes
H3-specific functional readout assays
H3 antagonist SAR profiling
N-alkyl substitution divergence
PK/PD profile variation with N-isobutyl vs N-ethyl analogs
[1] North ML, et al. Add-on histamine receptor-3 antagonist for allergic rhinitis: a double blind randomized crossover trial using the environmental exposure unit. Allergy Asthma Clin Immunol. 2014;10(1):33. View Source
[3] Wager TT, et al. Discovery of two clinical histamine H3 receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). J Med Chem. 2011;54(21):7602-20. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.